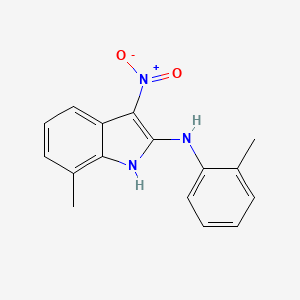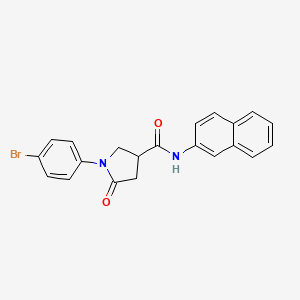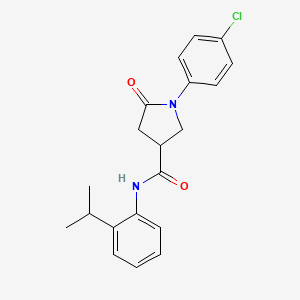![molecular formula C15H17N3O6S2 B4093623 4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzenesulfonamide](/img/structure/B4093623.png)
4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzenesulfonamide
Descripción general
Descripción
4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzenesulfonamide is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a nitro group, a sulfonamide group, and a methylsulfonyl group attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzenesulfonamide typically involves multiple steps:
Nitration: The initial step often involves the nitration of 4-methylbenzenesulfonamide to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Sulfonylation: The next step involves the introduction of the methylsulfonyl group. This can be done by reacting the nitrated compound with methylsulfonyl chloride in the presence of a base such as triethylamine.
Amidation: Finally, the compound undergoes amidation with 3-aminophenyl derivatives to form the desired product. This step typically requires a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Bases: Triethylamine, sodium hydroxide.
Coupling Agents: EDCI, DMAP.
Major Products
Reduction: 4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-aminobenzenesulfonamide.
Oxidation: 4-carboxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzenesulfonamide.
Aplicaciones Científicas De Investigación
4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.
Biological Studies: The compound is employed in studies investigating the inhibition of specific enzymes, such as proteases, which are crucial in disease pathways.
Industrial Applications: It serves as a precursor in the production of dyes, pigments, and other industrial chemicals due to its stable sulfonamide structure.
Mecanismo De Acción
The mechanism by which 4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzenesulfonamide exerts its effects often involves the inhibition of specific enzymes. The sulfonamide group can mimic the natural substrate of enzymes, leading to competitive inhibition. This compound can bind to the active site of enzymes, blocking their activity and thereby modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-thiophenecarboxamide: Similar structure but with a thiophene ring instead of a nitro group.
4-methyl-3-nitrobenzenesulfonamide: Lacks the methylsulfonyl and amino groups, making it less complex.
Uniqueness
4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzenesulfonamide is unique due to its combination of functional groups, which confer specific reactivity and biological activity. The presence of both nitro and sulfonamide groups allows for diverse chemical modifications and applications in various fields.
This compound’s versatility and specificity make it a valuable tool in both research and industrial applications, highlighting its importance in modern chemistry and biology.
Propiedades
IUPAC Name |
4-methyl-N-[3-[methyl(methylsulfonyl)amino]phenyl]-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O6S2/c1-11-7-8-14(10-15(11)18(19)20)26(23,24)16-12-5-4-6-13(9-12)17(2)25(3,21)22/h4-10,16H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTHFFAHSWUOHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N(C)S(=O)(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(butan-2-ylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B4093554.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(2-nitrophenyl)acetamide](/img/structure/B4093555.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-N~2~-(3,4-dimethylphenyl)glycinamide](/img/structure/B4093567.png)

![4-(Benzylamino)-3-[(2-carboxycyclohexanecarbonyl)amino]benzoic acid](/img/structure/B4093580.png)
![2-[(5-{[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B4093581.png)

![7-(3-bromophenyl)-5-(4-ethylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4093588.png)
![1-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B4093592.png)

![5-(acetylamino)-2-chloro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B4093602.png)
![2-bromo-N-{1-[4-ethyl-5-({2-oxo-2-[(2,4,5-trichlorophenyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4093632.png)
![N-(2-furylmethyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4093637.png)
![1-(4-fluorobenzoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4093647.png)
